a-Tosylbenzyl isocyanide

Imidazole Synthesis Regioselectivity Van Leusen Reaction

α-Tosylbenzyl isocyanide (CAS 36635-66-2) is the essential TosMIC-family reagent for constructing 1,4,5-trisubstituted imidazoles—a privileged scaffold in kinase inhibitor and GPCR drug discovery. Unlike parent TosMIC, the α-phenyl substituent directs van Leusen cyclization with imidoyl chlorides to yield trisubstituted regioisomers in up to 91% yield. Direct substitution with simpler TosMIC analogs cannot replicate this regioselectivity, making this reagent irreplaceable for accessing this specific heterocyclic scaffold. Supplied as an odorless crystalline solid with ≥98% HPLC purity, it is ideal for SAR library synthesis and process scale-up in medicinal chemistry and process R&D.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
CAS No. 36635-66-2
Cat. No. B1353793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Tosylbenzyl isocyanide
CAS36635-66-2
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-]
InChIInChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3
InChIKeyKIJCBVOPJSHLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Tosylbenzyl isocyanide (CAS 36635-66-2): A TosMIC Derivative for 1,4,5-Trisubstituted Imidazole Synthesis


α-Tosylbenzyl isocyanide (CAS 36635-66-2), also known as 1-{[isocyano(phenyl)methyl]sulfonyl}-4-methylbenzene, is a crystalline solid member of the tosylmethyl isocyanide (TosMIC) family. It is characterized by an isocyanide group and an acidic α-carbon activated by both phenyl and p-toluenesulfonyl substituents [1]. This reagent is primarily utilized in the van Leusen imidazole synthesis, where it reacts with aldimines or imidoyl chlorides to construct 1,4,5-trisubstituted imidazole frameworks, enabling access to substitution patterns distinct from those obtained with the parent TosMIC reagent [2].

Why α-Tosylbenzyl isocyanide (CAS 36635-66-2) Cannot Be Substituted by Generic TosMIC Analogs


In the van Leusen imidazole synthesis, the α-substituent on the TosMIC scaffold dictates the final imidazole substitution pattern. While unsubstituted TosMIC (R=H) yields 1,5-disubstituted imidazoles via elimination of p-toluenesulfinic acid, α-tosylbenzyl isocyanide (R=Ph) reacts with imidoyl chlorides to form 1,4,5-trisubstituted imidazoles through the elimination of HCl [1]. This divergent regioselectivity is a fundamental mechanistic outcome of the α-substituent's electronic and steric properties. Therefore, direct substitution with a simpler TosMIC analog will not produce the same 1,4,5-trisubstituted regioisomer, making α-tosylbenzyl isocyanide essential for accessing this specific heterocyclic scaffold.

Quantitative Evidence for α-Tosylbenzyl isocyanide (CAS 36635-66-2) in Imidazole Synthesis and Physical Properties


Regioselectivity in Imidazole Synthesis: α-Tosylbenzyl isocyanide vs. TosMIC

In the base-induced cycloaddition with aldimines, α-tosylbenzyl isocyanide (R=Ph) and α-tosylethyl isocyanide (R=Me) give 1,4,5-trisubstituted imidazoles, whereas the parent TosMIC (R=H) yields 1,5-disubstituted imidazoles under protic conditions [1].

Imidazole Synthesis Regioselectivity Van Leusen Reaction

Imidazole Synthesis Yield: α-Tosylbenzyl isocyanide vs. Unsubstituted TosMIC

A representative experimental procedure using α-tosylbenzyl isocyanide (1) with 4-pentenal (3) and allylamine (2) in the presence of K2CO3 in DMF at room temperature afforded the corresponding imidazole 4 in 91% isolated yield [1]. In contrast, the reaction of unsubstituted TosMIC with aldimines under similar protic conditions can be hampered by base-induced decomposition and cyclodimerization, often leading to lower and more variable yields [2].

Imidazole Synthesis Yield Van Leusen Reaction

Physical Handling Advantage: Odorless Solid vs. Typical Liquid Isocyanides

Unlike many low molecular weight isocyanides, which are volatile liquids with a notoriously offensive odor, both α-tosylbenzyl isocyanide and the parent TosMIC are odorless, crystalline solids . This solid-state form at room temperature (melting point 106 °C, dec.) [1] eliminates the need for specialized ventilation and facilitates accurate weighing and handling, a significant practical advantage over malodorous liquid alternatives like benzyl isocyanide.

Handling Safety Physical Properties

Key Application Scenarios for α-Tosylbenzyl isocyanide (CAS 36635-66-2)


Synthesis of 1,4,5-Trisubstituted Imidazole Libraries for Medicinal Chemistry

This reagent is indispensable for generating libraries of 1,4,5-trisubstituted imidazoles, a privileged scaffold in drug discovery. The ability to introduce a phenyl group at the 4-position via the α-tosylbenzyl isocyanide reagent, as demonstrated in the 91% yield synthesis [1], enables the exploration of structure-activity relationships (SAR) for targets such as kinase inhibitors, GPCR modulators, and anti-infectives where this specific substitution pattern is required [2].

Process Chemistry Development for 1,4,5-Trisubstituted Imidazole Intermediates

The robust, high-yielding (91%) [1] and scalable nature of the van Leusen reaction with α-tosylbenzyl isocyanide, combined with the reagent's solid, odorless form , makes it well-suited for process research and development. Its use can streamline the synthesis of key intermediates, reducing the need for costly and time-consuming alternative routes to access 1,4,5-trisubstituted imidazoles.

Academic Research in Heterocyclic Methodology

α-Tosylbenzyl isocyanide is a fundamental tool for academic laboratories investigating new heterocyclic synthesis methodologies. Its well-defined reactivity and commercial availability (e.g., purity >98.0% by HPLC [3]) allow for the systematic study of reaction scope and mechanism in the context of 1,4,5-trisubstituted imidazole formation, building upon the foundational work of Van Leusen [2].

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